ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a synthetic organic compound. Its complex molecular structure suggests it can serve multiple functions across various fields. This compound belongs to the class of sulfonyl triazolopyridazines, which are known for their broad range of applications in both organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed throughout the body.
Result of Action
These could include inhibition of enzyme activity, modulation of receptor signaling, and interference with microbial or viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with ethyl 2-bromopropanoate and 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.
Reaction Steps
The reaction involves the nucleophilic substitution of the bromine atom by the thiol group.
Typical reaction conditions include using a base such as sodium hydride (NaH) to deprotonate the thiol, allowing it to act as a nucleophile.
The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for a few hours.
Industrial Production Methods
On an industrial scale, this synthesis can be scaled up by using continuous flow reactors, which provide better control over reaction conditions, higher yields, and enhanced safety profiles compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidation reactions, primarily at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can occur at the triazolo ring, potentially forming dihydrotriazolopyridazines.
Substitution: : The compound can participate in various substitution reactions, particularly at the ethoxy and sulfanyl positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) can be employed.
Substitution: : Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are typical reagents.
Major Products Formed
Sulfoxides and Sulfones: : Upon oxidation.
Dihydrotriazolopyridazines: : Upon reduction.
Various alkylated and halogenated derivatives: : From substitution reactions.
Scientific Research Applications
In Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysts: : Certain derivatives may act as ligands in metal-catalyzed reactions.
In Biology
Biochemical Studies: : The triazolo and pyridazinyl moieties can be modified to study enzyme interactions.
In Medicine
Drug Development: : Potential use as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
In Industry
Material Science: : Could serve as a building block in the synthesis of polymers or other advanced materials.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other sulfonyl triazolopyridazines, this compound's unique ethyl and ethoxy substituents may confer distinct chemical reactivity and biological activity.
Similar Compounds
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Ethyl 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
These similar compounds may differ in their pharmacokinetic and pharmacodynamic properties, as well as in their synthetic accessibility and industrial scalability.
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Biological Activity
Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : Not explicitly provided in the sources.
- Molecular Formula : C15H18N4O2S
- Molecular Weight : Approximately 318.39 g/mol
Anticancer Activity
Recent studies indicate that compounds related to the triazolo-pyridazine structure exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT-116 (colon carcinoma) | 6.2 |
Compound B | T47D (breast cancer) | 27.3 |
Compound C | A549 (lung cancer) | 15.5 |
These findings suggest that this compound may also possess similar anticancer activity due to its structural similarities to known active compounds .
The proposed mechanisms for the anticancer effects of triazole derivatives include:
- Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition
Research indicates that this compound may inhibit certain metabolic enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.
Enzyme | Inhibition Type |
---|---|
AChE | Competitive |
This suggests potential applications in neuropharmacology and treatment of cognitive disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study conducted on a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against HCT-116 and T47D cell lines .
- Neuroprotective Effects : Research has indicated that some derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuronal damage in animal models .
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-24-14-8-6-13(7-9-14)17-20-19-15-10-11-16(21-22(15)17)26-12(3)18(23)25-5-2/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXFFBOQDFSCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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